
2-Iodophenylboronic acid
Overview
Description
2-Iodophenylboronic acid is an organoboron compound with the molecular formula C6H6BIO2. It is a derivative of phenylboronic acid where an iodine atom is substituted at the ortho position of the phenyl ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with iodine in the presence of a base. Another method includes the use of palladium-catalyzed borylation of iodobenzene with bis(pinacolato)diboron .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale palladium-catalyzed borylation reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Iodophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Typical conditions involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted phenylboronic acids.
Coupling Reactions: Products are often biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Catalytic Applications
Direct Amidation Reactions
2-Iodophenylboronic acid has been shown to effectively catalyze direct amidation reactions between carboxylic acids and amines. This reaction occurs under mild conditions, often at room temperature, which enhances its applicability in synthetic chemistry. The catalytic activity is attributed to the compound's ability to form stable intermediates that facilitate the reaction process .
Cooperative Catalysis
Recent studies have demonstrated that this compound can be used in cooperative catalysis with other compounds, such as N,N-dimethylaminopyridine N-oxide (DMAPO). This combination significantly improves the efficiency of dehydrative condensation reactions, allowing for the synthesis of amides from less reactive carboxylic acids . The cooperative effect is particularly beneficial for industrial applications where scalability and efficiency are paramount.
Organic Synthesis
Building Block for Complex Molecules
As a boronic acid derivative, this compound serves as a crucial building block in organic synthesis. It is employed in various cross-coupling reactions, including Suzuki-Miyaura coupling, which is essential for constructing complex organic frameworks used in pharmaceuticals and agrochemicals . The ability to form stable complexes with various substrates makes it an invaluable tool in synthetic organic chemistry.
Molecular Recognition
Interaction with Saccharides
Research has indicated that phenylboronic acids, including this compound, can interact with diol groups present in saccharides. This property is exploited in capillary electrophoresis techniques for the detection of sugars . The apparent stability constants derived from these interactions provide insights into molecular recognition processes, which are critical for developing biosensors and other analytical tools.
Data Tables
Case Studies
Case Study 1: Direct Amidation
In a study published by Hall et al., this compound was utilized to catalyze the direct amidation of various carboxylic acids with amines. The results demonstrated high yields and selectivity, showcasing its effectiveness as a catalyst under mild conditions .
Case Study 2: Cooperative Catalysis
Another significant application was reported where this compound was combined with DMAPO to facilitate the condensation of carboxylic acids and amines. This cooperative approach led to enhanced reaction rates and improved yields compared to individual catalysts .
Mechanism of Action
The mechanism by which 2-Iodophenylboronic acid exerts its effects is primarily through its role as a reagent in catalytic processes. In Suzuki-Miyaura cross-coupling reactions, it forms a complex with palladium, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylboronic acid
- 4-Iodophenylboronic acid
- 3-Iodophenylboronic acid
Uniqueness
Compared to its analogs, 2-Iodophenylboronic acid offers unique reactivity due to the presence of the iodine atom, which can participate in halogen bonding and influence the electronic properties of the phenyl ring. This makes it particularly useful in specific synthetic applications where such properties are advantageous .
Biological Activity
2-Iodophenylboronic acid is an organoboron compound known for its diverse applications in organic synthesis and biological activity. This article explores its biological properties, including antibacterial effects, catalytic activity in amide bond formation, and potential therapeutic applications.
Chemical Structure
This compound consists of a phenyl ring with a boronic acid functional group and an iodine atom at the ortho position. This structure enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and related compounds. For instance, research on halogenated phenylboronic acids demonstrated their effectiveness against Vibrio harveyi and Vibrio parahaemolyticus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. These compounds inhibited biofilm formation and reduced virulence factors such as motility and hydrophobicity in bacterial cells .
Table 1: Antibacterial Activity of Boronic Acids
Compound Name | MIC (µg/mL) | Growth Inhibition (%) |
---|---|---|
This compound | TBD | TBD |
3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | 30.3 |
2-Fluoro-5-iodophenylboronic acid (FIPBA) | 100 | 24.1 |
4-Iodophenylboronic acid | 200 | 62.1 |
Catalytic Activity
This compound serves as an effective catalyst for the formation of amide bonds between carboxylic acids and amines. This reaction is significant in organic synthesis, allowing for the efficient creation of peptide bonds under mild conditions. The presence of the iodine atom enhances the electrophilicity of the adjacent carbon atom, facilitating nucleophilic attack by amines .
Mechanism Overview
The catalytic mechanism typically involves the formation of a boronate ester intermediate, which subsequently reacts with an amine to yield the desired amide product. This process has been shown to operate efficiently at room temperature, making it a favorable method for green chemistry applications .
Case Studies
- Antimicrobial Properties : A study investigated the antimicrobial activity of various iodinated phenylboronic acids, including this compound. The results indicated selective retention in cancer cell lines, suggesting potential applications in targeted drug delivery systems .
- Peptide Synthesis : Another case study focused on the use of this compound in synthesizing peptides through direct amidation reactions. The yields were reported to be high, demonstrating its efficiency as a catalyst in peptide bond formation .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-iodophenylboronic acid, and what key intermediates are involved?
- The synthesis typically involves halogenation of phenylboronic acid derivatives. For example, iodination of 2-bromophenylboronic acid via Miyaura borylation or direct electrophilic substitution. Key intermediates include boronic esters, which are stabilized by protecting groups (e.g., pinacol) to prevent decomposition .
- Methodological Note : Suzuki-Miyaura cross-coupling is a common application, requiring anhydrous conditions and palladium catalysts. Purification often involves recrystallization or column chromatography under inert atmospheres to avoid boronic acid oxidation .
Q. How does the ortho-iodo substituent influence the stability and handling of this compound in solution?
- The ortho-iodo group introduces steric hindrance, reducing boroxine formation (common in unsubstituted boronic acids) and stabilizing dimeric "ate"-complexes in the presence of carboxylic acids. This steric effect necessitates strict moisture control during storage (e.g., 0–6°C under nitrogen) .
- Handling Protocol : Use Schlenk techniques for air-sensitive reactions. Analytical techniques like B NMR are critical for monitoring intermediate formation .
Q. What are the primary spectroscopic markers (NMR, IR) for characterizing this compound?
- H NMR : Aromatic protons adjacent to the boronic acid group appear as a doublet (δ 7.3–7.8 ppm). The ortho-iodo substituent deshields neighboring protons, causing distinct splitting patterns.
- IR : B-O stretching vibrations at ~1340 cm and O-H bonds (boronic acid) at ~3200 cm. X-ray crystallography confirms planar geometry around boron .
Advanced Research Questions
Q. How do steric effects from the ortho-iodo group modulate catalytic activity in boron-mediated amidation reactions?
- The ortho-iodo substituent destabilizes boroxine rings (cyclic trimers), favoring dimeric "ate"-complexes with carboxylic acids. These complexes act as catalytic intermediates in direct amidation, enabling higher yields under mild conditions. Comparative studies with meta- or para-substituted analogs show reduced efficiency due to weaker stabilization .
- Experimental Design : Use B NMR to track intermediate formation. Kinetic studies under varying steric environments (e.g., substituting iodine with smaller halogens) reveal reaction rate dependencies .
Q. What role does this compound play in the synthesis of iodonium salts, and how does its reactivity compare to other arylboronic acids?
- It serves as a precursor for iodonium salts via reaction with hypervalent iodine reagents. The ortho-iodo group enhances chemoselectivity in electrophilic substitutions. For example, in dummy group strategies for O-arylation, it outperforms non-ortho-substituted boronic acids by reducing side reactions .
- Case Study : Reaction with mCPBA/TsOH yields bisiodonium ditosylates, critical for transition metal-free cyclization pathways. Impurity profiles (analyzed via HPLC-MS) highlight the need for rigorous stoichiometric control .
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) calculations optimize transition states for Suzuki-Miyaura coupling, revealing that the iodine atom lowers activation energy by stabilizing Pd intermediates. Molecular dynamics (MD) simulations predict solvation effects, guiding solvent selection (e.g., THF vs. DMF) .
- Data Interpretation : Compare computed vs. experimental values to validate models. Synchrotron XRD data of Pd complexes corroborate theoretical geometries .
Q. Methodological Considerations
Q. What strategies mitigate boronic acid decomposition during long-term storage or high-temperature reactions?
- Storage : Use vacuum-sealed containers with molecular sieves at 0–6°C. For reactions, employ stabilizing ligands like 1,2-dimethoxyethane.
- In Situ Protection : Convert to more stable trifluoroborate salts via KHF treatment, which resist protodeboronation .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Systematic Review : Follow Cochrane guidelines for meta-analysis, categorizing studies by reaction conditions (e.g., solvent, catalyst loading). Discrepancies often arise from moisture levels or trace metal impurities .
- Controlled Replication : Reproduce key experiments using standardized reagents (e.g., Pd(PPh) vs. Pd(OAc)) and report detailed procedural metadata .
Q. Safety and Compliance
Q. What are the critical safety protocols for handling this compound in aqueous or oxidizing environments?
Properties
IUPAC Name |
(2-iodophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUDXXNWLVGZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1I)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647760 | |
Record name | (2-Iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008106-86-2 | |
Record name | (2-Iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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